4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
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Overview
Description
4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the reaction of 3-chlorophenylhydrazine with 2-methoxybenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. Additionally, the phenolic group can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different biological activities.
4-(3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol: A brominated analog with potentially different reactivity and applications.
Uniqueness
4-(3-(3-Chlorophenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the triazole ring and the methoxyphenol moiety contributes to its versatility in various applications .
Properties
Molecular Formula |
C15H12ClN3O2 |
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Molecular Weight |
301.73 g/mol |
IUPAC Name |
4-[3-(3-chlorophenyl)-1H-1,2,4-triazol-5-yl]-2-methoxyphenol |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-8-10(5-6-12(13)20)15-17-14(18-19-15)9-3-2-4-11(16)7-9/h2-8,20H,1H3,(H,17,18,19) |
InChI Key |
VEALMICYYCPLEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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